molecular formula C25H37NO4 B1667075 Bimatoprost CAS No. 155206-00-1

Bimatoprost

货号 B1667075
CAS 编号: 155206-00-1
分子量: 415.6 g/mol
InChI 键: AQOKCDNYWBIDND-KAOOBFGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bimatoprost is a prostaglandin analog used to treat hypotrichosis of the eyelashes and intraocular pressure in open-angle glaucoma or ocular hypertension . It is also known as Latisse or Lumigan and belongs to a group of drugs called prostamides, which are synthetic structural analogs of prostaglandin .


Synthesis Analysis

Bimatoprost has been synthesized in just 7 and 8 steps, respectively. The syntheses employ an organocatalytic aldol reaction that converts succinaldehyde into a key bicyclic enal intermediate . A literary review of the various approaches reported for the synthesis of bimatoprost drug substance is presented .


Molecular Structure Analysis

The molecular formula of Bimatoprost is C25H37NO4 . Its molecular weight is 415.6 g/mol . Bimatoprost is a monocarboxylic acid amide .


Chemical Reactions Analysis

Bimatoprost mildly stimulates the rate of aqueous humor flow during the day (13%) and at night (14%). Its ocular hypotensive action is due primarily to a 26% reduction in the tonographic resistance to outflow .

科学研究应用

Management of Glaucoma

  • Summary of Application : Bimatoprost is used in the management of glaucoma, a progressive optic neuropathy characterized by a rise in the intraocular pressure (IOP) leading to optic nerve damage .
  • Methods of Application : In this study, Bimatoprost-loaded solid lipid nanoparticles (SLNs) were fabricated by solvent evaporation/ultrasonication technique for ocular administration . Glyceryl Monostearate (GMS) was adopted as solid lipid and poloxamer 407 as surfactant .
  • Results or Outcomes : The objective of this study was to fabricate and optimize SLNs containing Bimatoprost for ocular administration for the management of glaucoma .

Treatment of Open-Angle Glaucoma and Ocular Hypertension

  • Summary of Application : Bimatoprost implant is used in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) .
  • Methods of Application : In this phase 3 trial, study eyes were administered 10 or 15 µg bimatoprost implant on day 1, week 16, and week 32 .
  • Results or Outcomes : Both 10 and 15 µg bimatoprost implant met the primary endpoint of noninferiority to timolol in IOP lowering through 12 weeks . Mean IOP reductions from baseline ranged from 6.2–7.4, 6.5–7.8, and 6.1–6.7 mmHg through week 12 in the 10 µg implant, 15 µg implant, and timolol groups, respectively .

Treatment of Eyelash Hypotrichosis

  • Summary of Application : Bimatoprost is used for the treatment of eyelash hypotrichosis, or sparse eyelash growth .
  • Methods of Application : Bimatoprost is applied topically to the base of the eyelashes .
  • Results or Outcomes : Bimatoprost stimulates the prostaglandin receptor in dermal papilla and melanocyte, thus leading to a prolonged anagen phase and increased melanogenesis .

Treatment of Open-Angle Glaucoma and Ocular Hypertension in American Indian Population

  • Summary of Application : Bimatoprost sustained-release (SR) glaucoma implant is used as a treatment for open-angle glaucoma and ocular hypertension in a real-world private practice setting with a significant American Indian population .
  • Methods of Application : This retrospective study included 156 eyes from adult patients who received a single injection of bimatoprost implant between June 2020 and May 2022 at the Oklahoma Eye Surgeons .
  • Results or Outcomes : At 6 months, eyes with baseline IOP≥ 21 mmHg had a significantly lower mean IOP (19.85± 8.01 versus 26.25± 4.84 mmHg; p< 0.0001) and the mean number of IOP-lowering medications (1.04± 1.44 versus 1.38± 1.50; p=0.048) compared with baseline . One year after implantation, 73.58% of eyes had a ≥ 20% reduction in IOP, 41.51% were medication-free and 30.19% were receiving at least one fewer medication .

Treatment of Open-Angle Glaucoma and Ocular Hypertension with Bimatoprost Implant

  • Summary of Application : Bimatoprost implant is used in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) .
  • Methods of Application : In this phase 3 trial, study eyes were administered 10 or 15 µg bimatoprost implant on day 1, week 16, and week 32 .
  • Results or Outcomes : Both 10 and 15 µg bimatoprost implant met the primary endpoint of noninferiority to timolol in IOP lowering through 12 weeks . Mean IOP reductions from baseline ranged from 6.2–7.4, 6.5–7.8, and 6.1–6.7 mmHg through week 12 in the 10 µg implant, 15 µg implant, and timolol groups, respectively .

Treatment of Eyelash Hypotrichosis

  • Summary of Application : Bimatoprost is used for the treatment of eyelash hypotrichosis, or sparse eyelash growth .
  • Methods of Application : Bimatoprost is applied topically to the base of the eyelashes .
  • Results or Outcomes : Bimatoprost stimulates the prostaglandin receptor in dermal papilla and melanocyte, thus leading to a prolonged anagen phase and increased melanogenesis .

Phase 3, Randomized, 20-Month Study of the Efficacy and Safety of Bimatoprost Implant

  • Summary of Application : This study evaluated the intraocular pressure (IOP)-lowering efficacy and safety of 10 and 15 µg bimatoprost implant in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) .
  • Methods of Application : This randomized, 20-month, multicenter, masked, parallel-group, phase 3 trial enrolled 528 patients with OAG or OHT and an open iridocorneal angle inferiorly in the study eye. Study eyes were administered 10 or 15 µg bimatoprost implant on day 1, week 16, and week 32 .
  • Results or Outcomes : Both 10 and 15 µg bimatoprost implant met the primary endpoint of noninferiority to timolol in IOP lowering through 12 weeks . Mean IOP reductions from baseline ranged from 6.2–7.4, 6.5–7.8, and 6.1–6.7 mmHg through week 12 in the 10 µg implant, 15 µg implant, and timolol groups, respectively .

24-Month Phase I/II Clinical Trial of Bimatoprost Sustained-Release Implant

  • Summary of Application : This study evaluated the safety and intraocular pressure (IOP)-lowering effects over 24 months of biodegradable bimatoprost sustained-release implant (Bimatoprost SR) administration versus topical bimatoprost 0.03% in patients with open-angle glaucoma (OAG) .
  • Methods of Application : This was a phase I/II, prospective, 24-month, dose-ranging, paired-eye controlled clinical trial. At baseline following washout, adult patients with OAG received Bimatoprost SR (6, 10, 15, or 20 µg) intracamerally in the study eye; the fellow eye received topical bimatoprost 0.03% once daily .
  • Results or Outcomes : At month 24, mean IOP reduction from baseline was 7.5, 7.3, 7.3, and 8.9 mmHg in eyes treated with Bimatoprost SR 6, 10, 15, and 20 µg, respectively, versus 8.2 mmHg in pooled fellow eyes .

Cosmetic Use of Bimatoprost

  • Summary of Application : Bimatoprost is used for increasing the length, thickness, and darkness of eyelashes .
  • Methods of Application : Bimatoprost is applied topically to the base of the eyelashes .
  • Results or Outcomes : Bimatoprost use was associated with a significant increase in the number of eyelashes and in longer, thicker and darker hairs within just a few months of treatment .

安全和危害

Bimatoprost may damage fertility or the unborn child. It may cause genetic defects. It causes serious eye irritation and is harmful in contact with skin . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling Bimatoprost .

未来方向

The FDA approved the bimatoprost implant Durysta in March 2020. The device delivers a prostaglandin analog, for reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension . Further data supporting the efficacy of bimatoprost implant in reducing IOP with a sustained duration of effect are available from a prospective, 24-month, dose-ranging, paired-eye controlled, multinational, phase I/II clinical trial .

属性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOKCDNYWBIDND-FTOWTWDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895042
Record name Bimatoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bimatoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, 1.87e-02 g/L
Record name Bimatoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bimatoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bimatoprost imitates the effects of prostamides, specifically prostaglandin F2α. Bimatoprost mildly stimulates aqueous humor outflow, relieving elevated intraocular pressure and decreasing the risk of optic nerve damage. It is thought that bimatoprost reduces intraocular pressure (IOP) in humans by causing an increase in outflow of the aqueous humor via the trabecular meshwork and uveoscleral pathways. It achieves the above effects by decreasing tonographic resistance to aqueous humor outflow. Bimatoprost does not affect aqueous humor production.
Record name Bimatoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bimatoprost

CAS RN

155206-00-1
Record name Bimatoprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155206-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimatoprost [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bimatoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIMATOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bimatoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63-67
Record name Bimatoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bimatoprost
Reactant of Route 2
Reactant of Route 2
Bimatoprost
Reactant of Route 3
Bimatoprost
Reactant of Route 4
Bimatoprost
Reactant of Route 5
Bimatoprost
Reactant of Route 6
Reactant of Route 6
Bimatoprost

Citations

For This Compound
11,100
Citations
DF Woodward, AHP Krauss, J Chen, RK Lai… - Survey of …, 2001 - Elsevier
… Bimatoprost also resembles the prostamides in that it is a potent and highly efficacious ocular hypotensive agent. A single dose of bimatoprost … systemic exposure to bimatoprost is low …
Number of citations: 358 www.sciencedirect.com
RF Brubaker - Survey of ophthalmology, 2001 - Elsevier
… Bimatoprost is a new ocular hypotensive agent that lowers … Bimatoprost mildly stimulates the rate of aqueous humor flow … the previous study of bimatoprost's mechanism of action and …
Number of citations: 183 www.sciencedirect.com
DF Woodward, RL Phelps, AHP Krauss… - Cardiovascular drug …, 2004 - Wiley Online Library
… with bimatoprost. Such evidence provides support, at the clinical level, for the contention … bimatoprost is pharmacologically distinct from PG FP receptor agonist prodrugs. Bimatoprost is …
Number of citations: 102 onlinelibrary.wiley.com
DF Woodward, AHP Krauss, J Chen, Y Liang… - … of Pharmacology and …, 2003 - ASPET
… 4) Bimatoprost pretreatment did not attenuate PGF 2α -induced Ca 2+ signals in Swiss 3T3 … were apparent for Bimatoprost but not FP agonist effects in the cat lung. Bimatoprost reduced …
Number of citations: 225 jpet.aspetjournals.org
Z Wan, DF Woodward, CL Cornell… - … & visual science, 2007 - iovs.arvojournals.org
… bimatoprost's distinctive impact on aqueous humor dynamics are unclear. The purpose of the present study was to investigate the effects of bimatoprost and a … of bimatoprost and/or AGN …
Number of citations: 108 iovs.arvojournals.org
T Filippopoulos, JS Paula, N Torun… - Ophthalmic Plastic & …, 2008 - journals.lww.com
… The most common ocular adverse effects of bimatoprost include conjunctival hyperemia, … bimatoprost, which the authors attributed to a possible effect of bimatoprost on Müller muscle. …
Number of citations: 146 journals.lww.com
A Tosti, M Pazzaglia, S Voudouris, G Tosti - Journal of the American …, 2004 - Elsevier
… bimatoprost group (13% bimatoprost vs 4% latanoprost). Hypertrichosis appears to occur earlier during bimatoprost … This may be because of the fact that bimatoprost, unlike latanoprost, …
Number of citations: 92 www.sciencedirect.com
DL Eisenberg, CB Toris, CB Camras - Survey of ophthalmology, 2002 - Elsevier
… The side effect profiles for bimatoprost, latanoprost, and travoprost were similar, but with statistically higher occurrences of hyperemia and eyelash growth for bimatoprost or travoprost …
Number of citations: 161 www.sciencedirect.com
S Gandolfi, ST Simmons, R Sturm, K Chen… - Advances in …, 2001 - Springer
… Mean IOP was lower with bimatoprost than with latanoprost at all time points during … bimatoprost (P = .021). Target pressures of ≤17 mm Hg were reached more often with bimatoprost …
Number of citations: 288 link.springer.com
LS Peplinski, KA Smith - Optometry and vision science, 2004 - journals.lww.com
… ipsilateral deepening of the lid sulcus with the use of bimatoprost eye drops. To our knowledge, this is the first such report in the literature since bimatoprost was first introduced in 2001. …
Number of citations: 156 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。